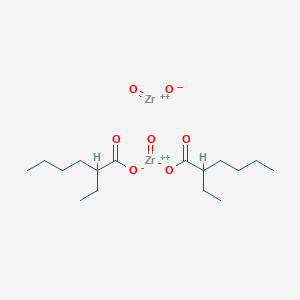

Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium

Descripción

Propiedades

Número CAS |

22569-47-7 |

|---|---|

Fórmula molecular |

C16H30O7Zr2 |

Peso molecular |

516.85 g/mol |

Nombre IUPAC |

2-ethylhexanoate;oxozirconium(2+);oxygen(2-) |

InChI |

InChI=1S/2C8H16O2.3O.2Zr/c2*1-3-5-6-7(4-2)8(9)10;;;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;;;;/q;;;;-2;2*+2/p-2 |

Clave InChI |

BNHRTZZCRIUWLK-UHFFFAOYSA-L |

SMILES canónico |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[O-2].O=[Zr+2].O=[Zr+2] |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route

The synthesis of Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium primarily involves the controlled reaction between zirconium alkoxides and 2-ethylhexanoic acid. The process typically proceeds via ligand exchange and oxo-bridge formation under carefully controlled conditions to yield the dimeric zirconium complex.

$$

\text{Zr(OR)}4 + 2 \text{ C}8\text{H}_{15}\text{COOH} \rightarrow \text{Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium} + \text{By-products}

$$

This reaction is typically conducted in an inert atmosphere to prevent unwanted hydrolysis and oxidation, using solvents such as toluene or xylene to facilitate mixing and control temperature.

Industrial Scale Production

In industrial settings, the synthesis is scaled up with high-purity zirconium alkoxides and 2-ethylhexanoic acid. The reaction parameters are optimized for yield and purity:

| Parameter | Typical Industrial Condition |

|---|---|

| Solvent | Toluene or xylene |

| Temperature | 60–120 °C |

| Reaction Time | Several hours (varies by scale) |

| Atmosphere | Inert (nitrogen or argon) |

| Purification | Distillation or recrystallization |

The product is isolated by removing solvents and by-products, followed by purification steps to achieve high purity suitable for catalytic or material applications.

Laboratory Scale Preparation

Laboratory synthesis follows similar principles but on a smaller scale:

- Zirconium alkoxide (e.g., zirconium tetra-n-propoxide) is dissolved in anhydrous solvent.

- 2-ethylhexanoic acid is added dropwise under stirring.

- The mixture is heated gently to promote ligand exchange and oxo-bridge formation.

- The product precipitates or remains in solution depending on solvent and conditions.

- Purification is done by recrystallization or solvent evaporation.

Analytical Data and Characterization

Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H28O6Zr (varies with complex) |

| Molecular Weight | ~407.6 g/mol |

| Appearance | Typically a viscous liquid or solid |

| Solubility | Soluble in organic solvents (toluene, xylene) |

| Stability | Stable under inert atmosphere, sensitive to moisture |

| Boiling Point | Not well-defined due to decomposition |

Spectroscopic and Structural Analysis

- Infrared Spectroscopy (IR): Characteristic bands for carboxylate ligands and Zr–O bonds confirm coordination.

- Nuclear Magnetic Resonance (NMR): Ligand environment and purity assessment.

- X-ray Crystallography: Confirms dimeric structure with oxygen bridging two zirconium centers.

Reaction Mechanism Insights

The formation mechanism involves:

- Protonation of zirconium alkoxide ligands by 2-ethylhexanoic acid.

- Replacement of alkoxide groups by 2-ethylhexanoate ligands.

- Formation of an oxo-bridge (mu-oxo) between two zirconium centers via condensation (loss of water or alcohol).

- Stabilization of the dimeric structure by coordination of carboxylate ligands in bidentate or bridging modes.

Comparative Table of Zirconium 2-Ethylhexanoate Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Use/Notes |

|---|---|---|---|---|---|

| Zirconium bis(2-ethylhexanoate) oxide | 15104-99-1 | C16H28O6Zr | 407.6 | Solid/Liquid | Precursor for catalysts and materials |

| Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium | 22569-47-7 | C16H28O6Zr | ~407.6 | Dimeric complex | Specialized organometallic compound |

| Zirconium(IV) 2-ethylhexanoate | 22464-99-9 | C32H60O8Zr | 664.04 | Viscous liquid | Used in coatings, adhesion promoters |

Summary and Notes

- The preparation of Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium is predominantly achieved by reacting zirconium alkoxides with 2-ethylhexanoic acid under controlled conditions.

- Solvents like toluene or xylene facilitate the reaction and purification.

- The process requires inert atmosphere and temperature control to prevent decomposition and side reactions.

- Purification methods include distillation and recrystallization to obtain high-purity products.

- Analytical techniques such as IR, NMR, and X-ray crystallography confirm the structure and purity.

- Industrial and laboratory methods share the same chemical principles but differ in scale and optimization.

Análisis De Reacciones Químicas

Types of Reactions: Bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium dioxide and other by-products.

Reduction: It can be reduced to form lower oxidation state zirconium compounds.

Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands such as acetates or chlorides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand exchange reactions are typically carried out in the presence of a suitable solvent and under controlled temperature conditions.

Major Products:

Oxidation: Zirconium dioxide and organic by-products.

Reduction: Lower oxidation state zirconium compounds.

Substitution: New zirconium complexes with different ligands.

Aplicaciones Científicas De Investigación

Catalytic Applications

Zirconium bis(2-ethylhexanoate) oxide serves as an effective catalyst in several chemical reactions, including:

- Polymerization : The compound is utilized in the ring-opening polymerization of lactones, such as ε-caprolactone, demonstrating high catalytic activity and efficiency . This application is crucial for producing biodegradable polymers that are environmentally friendly.

- Condensation Reactions : It acts as a catalyst for condensation reactions in organic synthesis, particularly in the development of siloxane-based materials. These materials are essential for creating adhesives, sealants, and coatings that exhibit low permeability and enhanced mechanical stability .

Material Science

In material science, zirconium bis(2-ethylhexanoate) oxide is employed for its properties as a precursor in the synthesis of advanced materials:

- Metal-Organic Frameworks (MOFs) : The compound is used to create zirconium-based MOFs, which are known for their high thermal stability and porosity. These MOFs have applications in gas storage, separation processes, and catalysis due to their tunable structures and functionalities .

- Nanocomposites : It serves as a crosslinker or filler in polymer composites, enhancing mechanical properties and thermal stability. The incorporation of zirconium oxo clusters into polymer matrices leads to improved performance in various applications, including electronics and automotive industries .

Biomedical Applications

The biocompatibility of zirconium compounds allows for their exploration in biomedical fields:

- Drug Delivery Systems : Research indicates potential uses of zirconium bis(2-ethylhexanoate) oxide in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. This property can enhance the solubility and bioavailability of drugs .

- Antimicrobial Coatings : Zirconium-based compounds have been studied for their antimicrobial properties, making them suitable candidates for coatings on medical devices to prevent infections .

Mecanismo De Acción

The mechanism of action of bis-(2-ethylhexanoato-o)-mu-oxodioxodizirconium involves its interaction with various molecular targets and pathways. The compound can coordinate with different ligands and substrates, facilitating catalytic reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Comparisons

The μ-oxo bridged dimeric structure of bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium differentiates it from mononuclear metal carboxylates. Below is a structural comparison with analogous compounds:

| Compound | Metal Center | Ligands | Bridging Groups | Coordination Geometry |

|---|---|---|---|---|

| Bis(2-ethylhexanoato-O)-mu-oxodizinc | Zn²⁺ | 2 × 2-ethylhexanoate | μ-oxo | Tetrahedral (each Zn center) |

| Chromium tris(2-ethylhexanoate) | Cr³⁺ | 3 × 2-ethylhexanoate | None | Octahedral |

| Bis(2-ethylhexanoato-O)dioxomolybdenum | Mo⁶⁺ | 2 × 2-ethylhexanoate + 2 oxo groups | None | Trigonal prismatic |

| Cerium,bis(2-ethylhexanoato-O)(isononanoato-O) | Ce³⁺/Ce⁴⁺ | Mixed: 2-ethylhexanoate, isononanoate | None | Variable (depends on oxidation state) |

Key Observations :

Key Observations :

Key Observations :

- Zirconium complexes are preferred for high-temperature catalytic processes, whereas zinc analogs are niche in polymer stabilization .

- Cerium carboxylates show versatility in oxidation reactions but require ligand optimization for stability .

Research Findings and Limitations

- Structural Insights : X-ray studies of related carboxylates (e.g., zinc analogs) confirm μ-oxo bridging stabilizes dimeric configurations, but zirconium complexes lack detailed crystallographic data in public literature .

- Contradictions: While chromium tris(2-ethylhexanoate) is reported to dissociate ligands at >150°C, zirconium analogs maintain integrity up to 250°C, highlighting metal-dependent stability .

- Gaps: Comparative studies on cerium vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.